molecular formula C17H13NO2 B2538094 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile CAS No. 477852-88-3

4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile

Cat. No.: B2538094
CAS No.: 477852-88-3
M. Wt: 263.296
InChI Key: IKIXSQVRFRUWLQ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile is an organic compound with the molecular formula C17H13NO2 It is a derivative of benzonitrile and contains a phenyl group attached to a butenone moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-phenyl-1-buten-3-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-hydroxybenzonitrile and the carbonyl group of 1-phenyl-1-buten-3-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, amines, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, amines, or other substituted derivatives.

Scientific Research Applications

4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile
  • 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-13(19)17(11-14-5-3-2-4-6-14)20-16-9-7-15(12-18)8-10-16/h2-11H,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIXSQVRFRUWLQ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.